

# In Vivo Delivery of Synthetic REV-ERB Agonists: Application Notes and Protocols

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## Compound of Interest

Compound Name: SR19881

Cat. No.: B2936513

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## Introduction

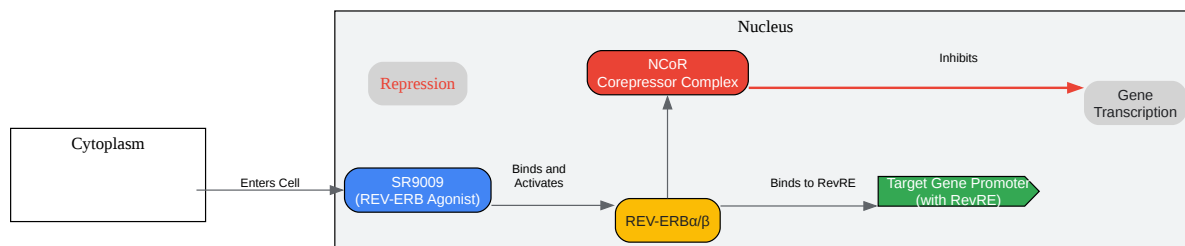
The nuclear receptors REV-ERB $\alpha$  and REV-ERB $\beta$  are critical components of the mammalian circadian clock, playing a key role in the regulation of metabolism, inflammation, and behavior. Synthetic REV-ERB agonists, such as SR9009 and SR9011, have emerged as powerful research tools to probe the physiological functions of REV-ERB and as potential therapeutic agents for a range of disorders, including metabolic diseases, sleep disorders, and inflammatory conditions.<sup>[1][2][3][4]</sup> Effective in vivo delivery of these small molecules is paramount to achieving desired pharmacological effects and obtaining reliable experimental data.

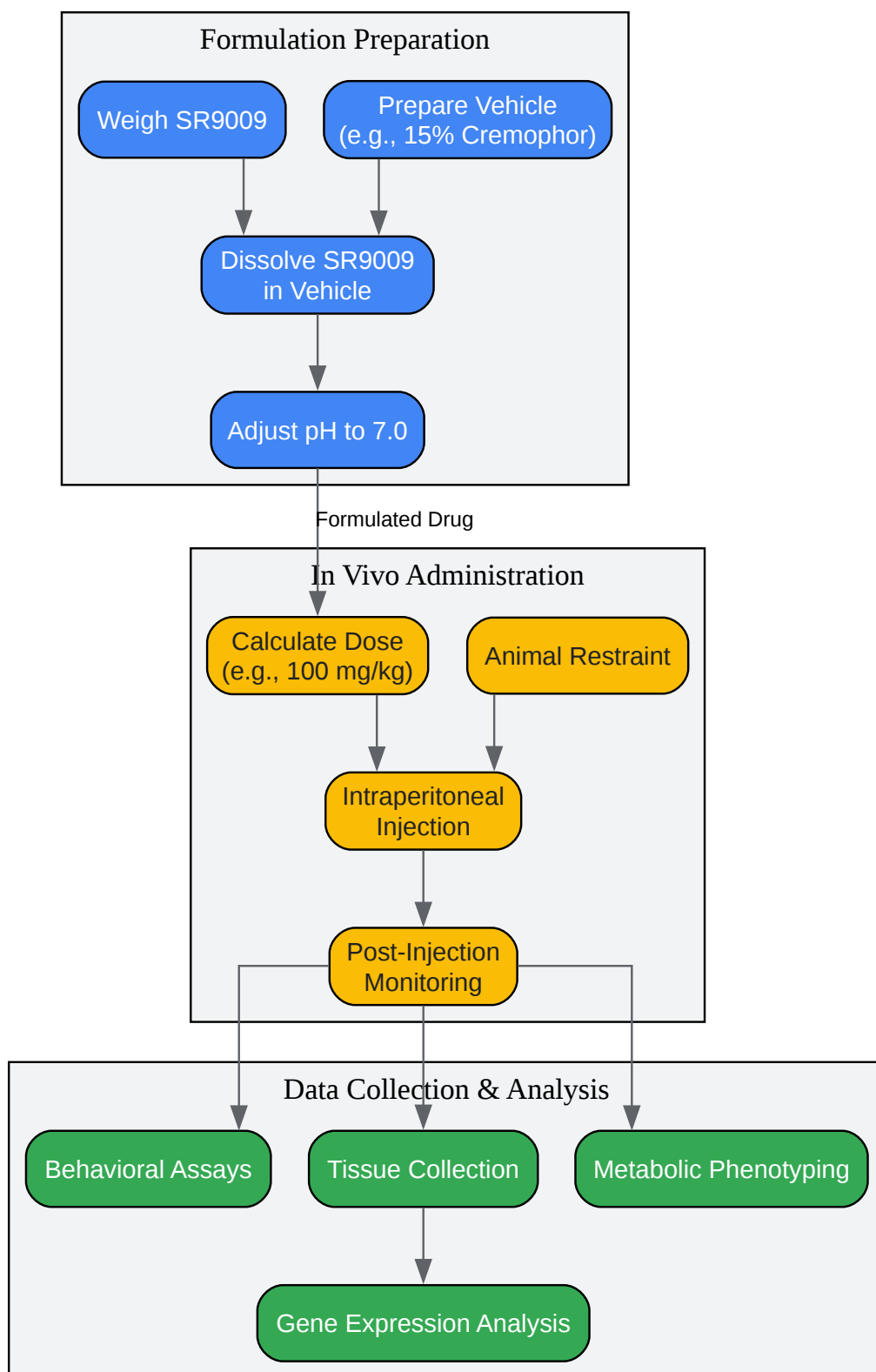
This document provides detailed application notes and protocols for the in vivo delivery of synthetic REV-ERB agonists, with a focus on SR9009 as a representative compound. The information is compiled from published research to guide investigators in designing and executing their in vivo studies.

## Mechanism of Action: REV-ERB Agonism

REV-ERBs function as transcriptional repressors. They bind to specific DNA sequences, known as REV-ERB response elements (RevREs), in the promoter regions of target genes. Upon binding, REV-ERBs recruit corepressor complexes, such as the nuclear receptor corepressor (NCoR), which leads to the silencing of gene expression.<sup>[4][5]</sup> Synthetic agonists like SR9009

enhance this repressive activity.[4] The primary therapeutic and experimental effects of these agonists are mediated through the modulation of genes involved in circadian rhythm, lipid and glucose metabolism, and inflammatory responses.[1][4][5]





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